![molecular formula C12H14Cl2N2O3S B2678387 1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine CAS No. 923756-84-7](/img/structure/B2678387.png)

1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

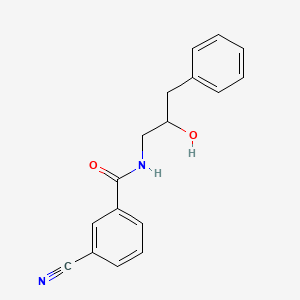

The compound “1-[(2-Chlorophenyl)sulfonyl]piperazine” is a specialty product used in proteomics research . It has a molecular formula of C10H13ClN2O2S and a molecular weight of 260.74 .

Synthesis Analysis

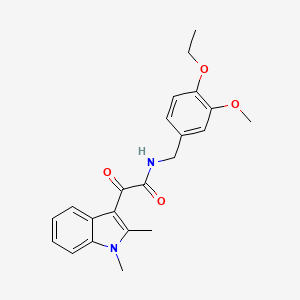

Piperazine synthesis involves various methods, including the use of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions . A series of sulfonyl piperazine analogs have been prepared and evaluated, with modifications in the phenyl and N-acetyl groups .Molecular Structure Analysis

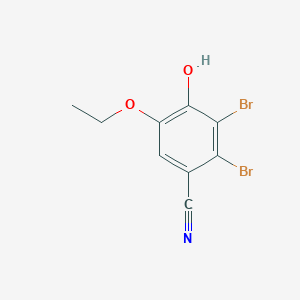

The molecular structure of “1-[(2-Chlorophenyl)sulfonyl]piperazine” consists of a piperazine ring with a sulfonyl group attached to one nitrogen and a 2-chlorophenyl group attached to the sulfonyl group .Chemical Reactions Analysis

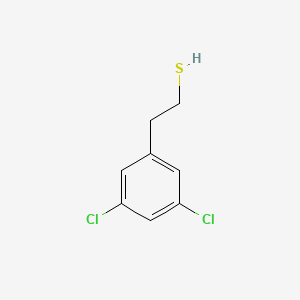

Sulfonyl radicals, which are part of the structure of this compound, are usually produced from various thiols and sulfonyl derivatives in high efficiency by single-electron-transfer (SET) oxidation .Physical and Chemical Properties Analysis

The compound “1-[(2-Chlorophenyl)sulfonyl]piperazine” has a molecular weight of 260.74 . More specific physical and chemical properties are not available in the sources I found.Scientific Research Applications

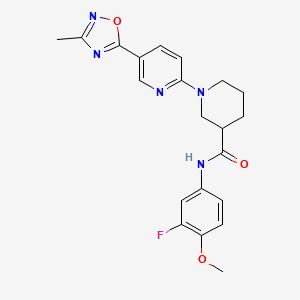

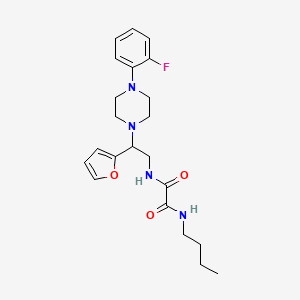

Development of Adenosine A2B Receptor Antagonists

A study by Borrmann et al. (2009) focused on developing adenosine A2B receptor antagonists, which have potential therapeutic applications in treating diseases such as asthma, cancer, and type 2 diabetes. The research involved the synthesis and characterization of a new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, where 1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine could potentially serve as a precursor. The study identified potent compounds with subnanomolar affinity and high selectivity for the A2B receptor, highlighting the importance of such intermediates in medicinal chemistry (Borrmann et al., 2009).

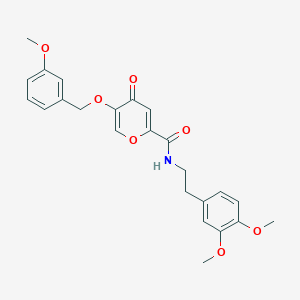

Synthesis of Melanocortin-4 Receptor Ligands

Tran et al. (2008) synthesized piperazinebenzylamine derivatives from constrained five-membered rings, exploring their binding affinities at the human melanocortin-4 receptor. This receptor is significant for its role in regulating appetite and energy homeostasis. The derivatives, potentially synthesized using intermediates like this compound, showed similar or lower potency compared to acyclic analogs, contributing to the ongoing search for obesity treatments (Tran et al., 2008).

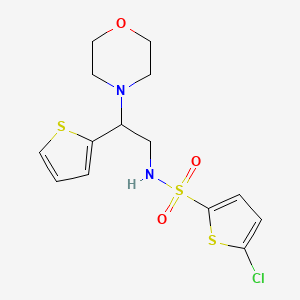

Antimicrobial Activity of Piperazine Derivatives

Patel, Desai, and Mistry (2004) prepared novel N-substituted piperazine derivatives containing sulfonyloxy aniline moiety, showcasing the antimicrobial potential of such compounds. The synthesis pathway likely incorporates this compound as a key intermediate. These derivatives exhibit promise in combating microbial infections, underlining the importance of developing new antimicrobials in response to rising antibiotic resistance (Patel, Desai, & Mistry, 2004).

Mechanism of Action

Future Directions

Piperazine-based compounds are gaining prominence in today’s research due to their presence in many biologically active compounds . Sulfonyl fluorides, which are part of the structure of this compound, have found significant utility as reactive probes in chemical biology and molecular pharmacology . These areas of research may provide future directions for the study and application of “1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine”.

Properties

IUPAC Name |

2-chloro-1-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2O3S/c13-9-12(17)15-5-7-16(8-6-15)20(18,19)11-4-2-1-3-10(11)14/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLNLCOVLFALLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-methylbenzyl)ethanediamide](/img/structure/B2678310.png)

![Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate](/img/structure/B2678311.png)

![2-(2-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2678317.png)

![3-(4-bromophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2678318.png)

![ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/no-structure.png)

![6-Chloro-2-[(3,5-dimethylphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2678326.png)